3-Bromoanisole

Description

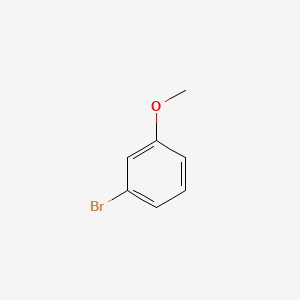

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLDWAJLZAAHOGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044618 | |

| Record name | 1-Bromo-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | 3-Bromoanisole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19762 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.28 [mmHg] | |

| Record name | 3-Bromoanisole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19762 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2398-37-0 | |

| Record name | 3-Bromoanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2398-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromoanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002398370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromoanisole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82293 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-bromo-3-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Bromo-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromoanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BROMOANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZO6TY38WY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromoanisole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromoanisole, a key intermediate in organic synthesis. This document details its chemical and physical properties, provides exemplary experimental protocols for its use, and outlines its significance in the synthesis of complex molecules relevant to pharmaceutical and materials science research.

Core Properties of this compound

This compound, also known as 1-bromo-3-methoxybenzene, is a versatile aromatic compound. Its physicochemical properties are summarized below.

| Property | Value |

| CAS Number | 2398-37-0 |

| Molecular Formula | C₇H₇BrO |

| Molecular Weight | 187.03 g/mol [1][2] |

| Appearance | Clear, colorless to pale yellow liquid |

| Boiling Point | 210-211 °C[2] |

| Density | 1.477 g/mL at 25 °C[2] |

| Refractive Index | n20/D 1.563 |

| Solubility | Miscible in methanol, benzene, hexane, toluene, and dichloromethane. Practically insoluble in water. |

Synthetic Protocols Involving this compound

This compound is a valuable building block in a variety of organic reactions, most notably in the formation of carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. Below are representative protocols for its use in Grignard, Suzuki, and Buchwald-Hartwig reactions.

Grignard Reaction Protocol

The Grignard reaction is a powerful method for forming carbon-carbon bonds. This compound can be converted to its corresponding Grignard reagent, which then acts as a potent nucleophile.

Experimental Protocol:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, two-necked flask under a nitrogen atmosphere, place magnesium turnings (1.2 equivalents).

-

Add anhydrous tetrahydrofuran (THF) to the flask.

-

Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the magnesium suspension. A small crystal of iodine can be added to initiate the reaction.

-

The reaction mixture is typically stirred and may require gentle heating to maintain the reaction. The formation of the Grignard reagent is indicated by the disappearance of the magnesium metal and a change in the color of the solution.[3]

-

-

Reaction with an Electrophile:

-

Cool the freshly prepared Grignard reagent in an ice bath.

-

Slowly add a solution of the desired electrophile (e.g., an aldehyde, ketone, or ester) in anhydrous THF.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

-

Work-up:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by flash column chromatography.

-

Caption: Workflow for a Grignard reaction using this compound.

Suzuki-Miyaura Cross-Coupling Protocol

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction to form C-C bonds between an organohalide and an organoboron compound.

Experimental Protocol:

-

Reaction Setup:

-

In a reaction vessel, combine this compound (1.0 equivalent), an arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(OAc)₂ (0.5-5 mol%), and a base (e.g., Na₂CO₃ or K₃PO₄, 2-3 equivalents).[4][5]

-

Add a suitable solvent system, often a mixture of an organic solvent (like toluene, THF, or 1,4-dioxane) and water.[4]

-

-

Reaction:

-

Degas the reaction mixture by bubbling argon or nitrogen through it for several minutes.

-

Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[6]

-

Monitor the reaction progress by TLC or GC-MS until the this compound is consumed.

-

-

Work-up and Purification:

-

Cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography.[6]

-

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination Protocol

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.

Experimental Protocol:

-

Reaction Setup:

-

In an oven-dried Schlenk flask under an inert atmosphere, add a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand, 1.2-6 mol%), and a strong base (typically a non-nucleophilic base like sodium tert-butoxide, 1.2-1.5 equivalents).[7][8]

-

Add this compound (1.0 equivalent) and the desired amine (1.0-1.2 equivalents).

-

Add an anhydrous aprotic solvent, such as toluene or dioxane.

-

-

Reaction:

-

Work-up and Purification:

-

After cooling, quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purify the resulting amine by flash column chromatography.[7]

-

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

This compound is a fundamental reagent in modern organic synthesis. Its utility in forming new carbon-carbon and carbon-nitrogen bonds through well-established protocols like the Grignard, Suzuki-Miyaura, and Buchwald-Hartwig reactions makes it an indispensable tool for researchers in drug discovery and materials science. The detailed protocols and conceptual diagrams provided in this guide serve as a valuable resource for the practical application of this versatile chemical building block.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. US7427370B2 - Method for the production of Grignard compounds - Google Patents [patents.google.com]

- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Spectroscopic data for 3-Bromoanisole (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of 3-Bromoanisole

This guide provides a comprehensive overview of the spectroscopic data for this compound (CAS No. 2398-37-0), a key intermediate in the synthesis of pharmaceuticals, dyes, and other fine chemicals.[1][2][3][4] The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols relevant to researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The data presented below has been compiled from various spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of a molecule. For this compound, spectra are typically recorded in deuterated chloroform (CDCl₃).[5][6]

Table 1: ¹H NMR Spectroscopic Data for this compound [5]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.18 - 7.12 | m | 2H | Ar-H |

| 7.07 - 7.05 | m | 1H | Ar-H |

| 6.84 - 6.81 | m | 1H | Ar-H |

| 3.79 | s | 3H | -OCH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound [6]

| Chemical Shift (δ) ppm | Assignment |

| 159.9 | C-O |

| 130.6 | Ar-CH |

| 123.4 | Ar-CH |

| 122.8 | C-Br |

| 115.3 | Ar-CH |

| 111.4 | Ar-CH |

| 55.4 | -OCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The spectrum for this compound is typically acquired as a neat liquid film.[7]

Table 3: Key IR Absorption Bands for this compound [8][9]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000-2850 | Medium | C-H stretch (aromatic and aliphatic) |

| 1590-1450 | Strong | C=C stretch (aromatic ring) |

| 1250-1200 | Strong | C-O-C stretch (asymmetric) |

| 1040-1020 | Strong | C-O-C stretch (symmetric) |

| ~770 | Strong | C-H bend (out-of-plane, meta-disubstituted) |

| ~680 | Medium-Strong | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Electron Ionization (EI) is a common method used for this analysis. The molecular weight of this compound is 187.03 g/mol .[10]

Table 4: Major Mass Spectrometry Peaks for this compound [10]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 188 | 98 | [M+2]⁺ (⁷⁹Br isotope) |

| 186 | 100 | [M]⁺ (⁸¹Br isotope) |

| 157/155 | 30 | [M-OCH₃]⁺ |

| 142/140 | 15 | [M-CH₃-CO]⁺ |

| 77 | 40 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized yet detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

This protocol is suitable for acquiring both ¹H and ¹³C NMR spectra of liquid samples like this compound.

-

Sample Preparation :

-

Accurately weigh approximately 5-20 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[11]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial.[11] Deuterated solvents are used to avoid large solvent signals in ¹H NMR and to provide a lock signal for the spectrometer.[12]

-

Ensure the sample is fully dissolved. Gentle vortexing can be applied.[11]

-

Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. If any particulate matter is present, filter the solution through a small cotton plug in the pipette.[12]

-

The final solution height in the tube should be approximately 4-5 cm (around 0.55-0.7 mL).[11][13]

-

Cap the NMR tube securely and wipe the outside with a lint-free tissue to remove any dust or fingerprints.[11]

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine, ensuring it is set to the correct depth using a gauge.

-

Place the sample into the NMR spectrometer.

-

The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[11]

-

Perform shimming (manual or automatic) to optimize the homogeneity of the magnetic field, which maximizes spectral resolution.[11]

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the spectrum.

-

IR Spectroscopy Protocol (Neat Liquid Film)

This method is ideal for pure liquid samples and avoids interference from solvents.[7]

-

Sample Preparation :

-

Obtain two clean, dry, and polished salt plates (e.g., NaCl or KBr) from a desiccator. Handle them by the edges to avoid moisture from fingerprints.

-

Using a Pasteur pipette, place one or two drops of neat this compound onto the center of one salt plate.[14]

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[7][15] Avoid introducing air bubbles.

-

-

Data Acquisition :

-

Mount the "sandwich" plates onto the sample holder of the FT-IR spectrometer.

-

First, run a background spectrum with no sample in the beam path. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor.

-

Place the sample holder with the prepared plates into the instrument's sample compartment.

-

Acquire the IR spectrum of the sample. The instrument measures the infrared light absorbed by the sample at different frequencies.[16]

-

After analysis, clean the salt plates thoroughly with a dry solvent like acetone and return them to the desiccator.[7]

-

Mass Spectrometry Protocol (Electron Ionization)

Electron Ionization (EI) is a hard ionization technique that provides detailed fragmentation patterns useful for structural elucidation.

-

Sample Introduction :

-

Ionization :

-

Mass Analysis and Detection :

-

The newly formed ions are accelerated by an electric field into the mass analyzer.

-

The mass analyzer (e.g., a quadrupole or magnetic sector) separates the ions based on their mass-to-charge (m/z) ratio.[19]

-

The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions versus their m/z ratio.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow from sample preparation to structural elucidation.

References

- 1. This compound | 2398-37-0 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. sfdchem.com [sfdchem.com]

- 4. This compound CAS#: 2398-37-0 [amp.chemicalbook.com]

- 5. This compound(2398-37-0) 1H NMR spectrum [chemicalbook.com]

- 6. This compound(2398-37-0) 13C NMR spectrum [chemicalbook.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Spectroscopic investigation, computed IR intensity, Raman activity and vibrational frequency analysis on this compound using HF and DFT (LSDA/MPW1PW91) calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound(2398-37-0) IR Spectrum [chemicalbook.com]

- 10. Benzene, 1-bromo-3-methoxy- [webbook.nist.gov]

- 11. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 12. publish.uwo.ca [publish.uwo.ca]

- 13. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 14. scribd.com [scribd.com]

- 15. researchgate.net [researchgate.net]

- 16. emeraldcloudlab.com [emeraldcloudlab.com]

- 17. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. fiveable.me [fiveable.me]

Solubility Profile of 3-Bromoanisole in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 3-bromoanisole in a range of common organic solvents. This information is critical for its application in organic synthesis, pharmaceutical development, and materials science, where it serves as a key intermediate.

Core Concepts in Solubility

The solubility of a substance is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility, suggesting that substances with similar polarities are more likely to be soluble in one another. This compound, with its polar ether group and a larger, less polar brominated benzene ring, exhibits a nuanced solubility profile. Temperature also plays a crucial role, with solubility generally increasing with a rise in temperature.

Quantitative Solubility Data

| Solvent Category | Solvent | Chemical Formula | Solubility Description | Quantitative Solubility (at 25 °C) | Citations |

| Water | Water | H₂O | Practically Insoluble | 131 mg/L | [1] |

| Alcohols | Methanol | CH₃OH | Miscible, Slightly Soluble | Not Available | [2][3][4][5][6][7][8] |

| Ethanol | C₂H₅OH | Soluble | Not Available | [2][4] | |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Soluble | Not Available | [2][4] |

| Aromatic Hydrocarbons | Benzene | C₆H₆ | Miscible, Soluble | Not Available | [2][3][4][5][6][7][8] |

| Toluene | C₇H₈ | Miscible | Not Available | [3][5][6][7][8] | |

| Halogenated Solvents | Dichloromethane | CH₂Cl₂ | Miscible | Not Available | [3][5][6][7][8] |

| Alkanes | Hexane | C₆H₁₄ | Miscible | Not Available | [3][5][6][7][8] |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Sparingly Soluble | Not Available | [2][8] |

| Amides | N,N-Dimethylformamide (DMF) | (CH₃)₂NCHO | Very Soluble | Not Available | [9] |

| Esters | Ethyl Acetate | CH₃COOC₂H₅ | Soluble | Not Available | [10] |

| Ketones | Acetone | (CH₃)₂CO | Soluble | Not Available | [9] |

| Other | Carbon Disulfide | CS₂ | Soluble | Not Available | [2][4] |

Experimental Protocols for Solubility Determination

A precise and reproducible experimental protocol is essential for determining the quantitative solubility of a compound. The following is a detailed methodology based on the gravimetric method, which is a common and reliable technique for solid and liquid solutes.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to ±0.1 mg)

-

Constant temperature water bath or incubator

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Oven for drying

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solute is crucial to ensure that the solution becomes saturated.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature water bath or incubator set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker can be used for this purpose.

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow any undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid precipitation of the solute due to temperature changes.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, dry volumetric flask. This step is critical to remove any undissolved microparticles.

-

-

Gravimetric Analysis:

-

Record the exact volume of the filtered saturated solution.

-

Carefully evaporate the solvent from the volumetric flask. This can be done under a gentle stream of nitrogen or in a fume hood, followed by drying in an oven at a temperature below the boiling point of this compound to a constant weight.

-

Once the solvent is completely removed, accurately weigh the volumetric flask containing the dried this compound residue.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the difference between the final weight of the flask with the residue and the initial weight of the empty flask.

-

The solubility can then be calculated in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of solution withdrawn (mL)) * 100

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

Caption: A logical workflow for the experimental determination of this compound solubility.

References

- 1. manavchem.com [manavchem.com]

- 2. This compound | 2398-37-0 [chemicalbook.com]

- 3. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 4. sfdchem.com [sfdchem.com]

- 5. This compound [chembk.com]

- 6. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. Page loading... [guidechem.com]

- 8. 2398-37-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. solubilityofthings.com [solubilityofthings.com]

Thermo-chemical Properties of 3-Bromoanisole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromoanisole (CAS No: 2398-37-0), also known as m-bromoanisole or 1-bromo-3-methoxybenzene, is an important intermediate in organic synthesis. It plays a significant role in the manufacturing of pharmaceuticals, agrochemicals, and other fine chemicals. A thorough understanding of its thermo-chemical properties is crucial for process optimization, safety assessments, and the development of novel synthetic routes. This technical guide provides a comprehensive overview of the key thermo-chemical data for this compound, details the experimental protocols for their determination, and visualizes relevant chemical processes.

Quantitative Thermo-chemical Data

The following tables summarize the experimentally determined thermo-chemical properties of this compound at T = 298.15 K (25 °C) and p° = 0.1 MPa.

Table 1: Standard Molar Enthalpies of Formation and Combustion

| Property | Symbol | Value (kJ mol⁻¹) | Phase |

| Standard molar energy of combustion | Δc u° | -3624.0 ± 1.4[1] | Liquid |

| Standard molar enthalpy of formation | Δf Hₘ° | -106.5 ± 1.7[1] | Liquid |

| Standard molar enthalpy of formation | Δf Hₘ° | -48.5 ± 2.1[1] | Gas |

Table 2: Standard Molar Enthalpy of Vaporization

| Property | Symbol | Value (kJ mol⁻¹) |

| Standard molar enthalpy of vaporization | Δˡᵍ Hₘ° | 58.0 ± 1.2[1] |

Experimental Protocols

The thermo-chemical data presented in this guide were determined using precise calorimetric techniques. The methodologies for these key experiments are detailed below.

Rotating Bomb Combustion Calorimetry

This technique was employed to determine the standard molar energy of combustion of this compound.[1]

Apparatus: An isoperibolic rotating-bomb combustion calorimeter was used. The internal volume of the bomb is 0.342 dm³. The calorimeter was calibrated using the combustion of benzoic acid NIST Standard Reference Material 39j, which has a certified massic energy of combustion of –26434 ± 3 J·g⁻¹.

Procedure:

-

A sample of liquid this compound was enclosed in a polyester bag of known mass and massic energy of combustion.

-

The bag was placed in a silica crucible within the combustion bomb.

-

15.00 cm³ of an aqueous solution of As₂O₃ (≈ 0.09 mol·dm⁻³) was added to the bomb to ensure that all bromine produced during combustion is reduced to hydrobromic acid (HBr).[1]

-

The bomb was flushed with oxygen and then filled with pure oxygen to a pressure of 3.04 MPa.

-

The calorimeter was assembled, and the combustion reaction was initiated by an electrical discharge through a cotton fuse.

-

The bomb was rotated to ensure a complete and uniform reaction and to dissolve the gaseous products in the bomb solution.

-

The temperature change of the calorimeter was measured, and the corrected temperature rise was used to calculate the standard molar energy of combustion after applying corrections for the ignition energy and the energy of combustion of the polyester bag and fuse.

-

The extent of the oxidation of As₂O₃(aq) to As₂O₅(aq) was determined by titration with a standardized iodine solution to account for the energy of this side reaction.[1]

The standard molar enthalpy of formation in the liquid phase was then derived from the standard molar energy of combustion using the following general reaction equation:

C₇H₇BrO(l) + 8.25 O₂(g) → 7 CO₂(g) + 3.5 H₂O(l) + HBr(in 600 H₂O)(l)

Calvet Microcalorimetry

The standard molar enthalpy of vaporization of this compound was determined by Calvet microcalorimetry.[1]

Apparatus: A high-temperature Calvet microcalorimeter equipped with a vacuum sublimation apparatus was used.

Procedure:

-

A small amount of the this compound sample was placed in a thin glass capillary tube.

-

The capillary tube was introduced into the Calvet microcalorimeter at a constant temperature of 298.15 K.

-

The sample was allowed to vaporize under vacuum.

-

The heat absorbed during the isothermal vaporization process was measured by the calorimeter.

-

The mass of the vaporized sample was determined by weighing the capillary tube before and after the experiment.

-

The standard molar enthalpy of vaporization was calculated by dividing the measured heat of vaporization by the number of moles of the vaporized sample.

Visualizations

Synthesis of this compound

This compound can be synthesized through various routes. One common laboratory and industrial method involves the methoxydenitration of 3-bromonitrobenzene.

Caption: Synthesis of this compound via Methoxydenitration.

Experimental Workflow for Gas-Phase Enthalpy of Formation

The determination of the standard molar enthalpy of formation in the gaseous phase (Δf Hₘ°(g)) is a multi-step process that combines data from different experimental techniques.

Caption: Workflow for Determining Gaseous Enthalpy of Formation.

References

The Versatility of 3-Bromoanisole: A Technical Guide to Emerging Research Areas

Abstract

As a readily available and versatile building block, 3-Bromoanisole (1-bromo-3-methoxybenzene) presents a significant opportunity for innovation across multiple scientific disciplines. Its distinct electronic properties and reactivity, governed by the meta-positioning of the bromo and methoxy groups, make it an ideal starting material for the synthesis of complex molecules. This technical guide explores key research areas where this compound is a critical component, including the development of novel therapeutics and advanced organic electronic materials. We provide a comprehensive overview of its core reactivity, detailed experimental protocols for pivotal transformations, and quantitative data to inform future research and development. This document is intended for researchers, medicinal chemists, and materials scientists seeking to leverage the synthetic potential of this important intermediate.

Introduction: Chemical Profile and Strategic Importance

This compound is a colorless to pale yellow liquid characterized by a bromine atom and a methoxy group attached to a benzene ring.[1][2] This substitution pattern provides a unique combination of reactivity; the bromo group serves as an excellent handle for carbon-carbon and carbon-nitrogen bond formation via cross-coupling reactions, while the methoxy group influences the electronic nature and solubility of derivative compounds.[3] Its utility as a key intermediate is well-established in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1][4] Notably, it is a crucial precursor in the industrial synthesis of the analgesic drug Tramadol.[4][5] The strategic importance of this compound lies in its ability to serve as a foundational scaffold for generating molecular diversity, enabling the exploration of new chemical space in drug discovery and materials science.

For easy reference, the fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 2398-37-0 | [1] |

| Molecular Formula | C₇H₇BrO | [1] |

| Molecular Weight | 187.04 g/mol | [1] |

| Appearance | Clear, colorless to pale yellow liquid | [1] |

| Boiling Point | 210-211 °C | [1] |

| Density | 1.477 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.563 | [1] |

| Solubility | Soluble in alcohol, ether, benzene; insoluble in water. | [3][4] |

Core Reactivity & Synthetic Pathways

The synthetic utility of this compound is dominated by its participation in three main classes of reactions: organometallic formation, palladium-catalyzed cross-coupling, and nucleophilic substitution. These reactions provide access to a vast array of more complex derivatives.

Logical Flow of Synthetic Transformations

The following diagram illustrates the primary synthetic pathways originating from this compound, leading to diverse functionalized products.

References

Literature review of 3-Bromoanisole studies

An In-depth Technical Guide to 3-Bromoanisole: Synthesis, Reactivity, and Applications

Abstract

This compound, also known as m-bromoanisole, is a halogenated aromatic ether that serves as a pivotal intermediate in the synthesis of a wide array of organic compounds. Its unique structural features, including a reactive bromine atom and a methoxy group on a benzene ring, make it a versatile building block in the pharmaceutical, agrochemical, and materials science industries.[1] This technical guide provides a comprehensive review of this compound, detailing its physicochemical properties, established synthesis protocols, key chemical reactions, and significant applications, with a particular focus on its role in drug development. Quantitative data is summarized in tabular format for clarity, and key experimental workflows are detailed and visualized to provide researchers and drug development professionals with a practical and in-depth resource.

Physicochemical and Spectroscopic Properties

This compound is a clear, colorless to pale yellow oily liquid with a distinct aromatic odor.[2][3] It is stable under normal conditions and combustible, but incompatible with strong oxidizing agents and acids.[3][4] Its solubility profile makes it suitable for a variety of organic reactions, as it is miscible with common organic solvents like ethanol, ether, benzene, and dichloromethane, but insoluble in water.[3][5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2398-37-0 | [2][7] |

| Molecular Formula | C₇H₇BrO | [2][8] |

| Molecular Weight | 187.04 g/mol | [8] |

| Boiling Point | 210-211 °C (at 100 kPa); 105 °C (at 2.13 kPa) | [3][4][5] |

| Density | ~1.477 g/cm³ | [3][5] |

| Refractive Index (n20/D) | ~1.563 | [3][4] |

| Flash Point | 93 °C | [3][5] |

| Solubility | Insoluble in water; Soluble in alcohol, ether, benzene, carbon disulfide, methanol, toluene, dichloromethane. | [3][4][5][9] |

Table 2: Spectroscopic Data References for this compound

| Spectroscopy Type | Data Availability and Source |

| ¹H NMR | Spectra available from sources like ChemicalBook.[5] |

| ¹³C NMR | Spectra available from sources like ChemicalBook and PubChem.[8][10] |

| Mass Spectrometry (MS) | Data available from the NIST Mass Spectrometry Data Center via PubChem.[8] |

| Infrared (IR) Spectroscopy | FTIR, ATR-IR, Near-IR, and Vapor Phase IR spectra available from various sources via PubChem.[8] |

Synthesis of this compound

Several synthetic routes to this compound have been developed, ranging from multi-step industrial processes to more direct laboratory-scale methods. The choice of method often depends on the desired scale, cost of starting materials, and required purity.

Table 3: Comparative Summary of Key Synthesis Methods

| Starting Material | Brief Description | Reported Yield | Purity | Reference(s) |

| Nitrobenzene | Bromination to 3-bromonitrobenzene (BNB), followed by methoxydenitration using an alkali metal methoxide and a phase-transfer catalyst (PTC). | ~60-85% (overall) | >98% | [11][12][13] |

| m-Bromophenol | Reaction with dimethyl sulfate in the presence of sodium hydroxide. | 90% | High | [3][4][5] |

| m-Aminophenol | Acetylation, etherification, diazotization, and Sandmeyer reaction. | 27.3% | Not specified | [11] |

| 3-Methoxyaniline | Sandmeyer reaction. | Not specified | Not specified | [14] |

Synthesis from Nitrobenzene

A robust and scalable method involves the bromination of nitrobenzene to form 3-bromonitrobenzene (BNB), followed by a nucleophilic aromatic substitution (methoxydenitration) of the nitro group.[12][13] This process has been optimized for industrial production. The methoxydenitration step is typically carried out with sodium or potassium methoxide in a nonpolar aprotic solvent, facilitated by a phase-transfer catalyst (PTC) like a quaternary ammonium salt.[12][15]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. sfdchem.com [sfdchem.com]

- 4. This compound | 2398-37-0 [chemicalbook.com]

- 5. This compound CAS#: 2398-37-0 [amp.chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Actylis - this compound - API Intermediate - Catalyst [solutions.actylis.com]

- 8. This compound | C7H7BrO | CID 16971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. This compound(2398-37-0) 13C NMR spectrum [chemicalbook.com]

- 11. Page loading... [guidechem.com]

- 12. US6380440B1 - Processes for the preparation of this compound and 3-bromonitrobenzene - Google Patents [patents.google.com]

- 13. sick of methylations? easy prepn. of anisoles. , Hive Methods Discourse [chemistry.mdma.ch]

- 14. Sciencemadness Discussion Board - 1-bromo-3-methoxybenzene - Powered by XMB 1.9.11 [sciencemadness.org]

- 15. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

Commercial Availability and Applications of 3-Bromoanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromoanisole, also known as 1-bromo-3-methoxybenzene, is a versatile aromatic building block widely employed in organic synthesis. Its unique substitution pattern, featuring a bromine atom and a methoxy group on the benzene ring, allows for a diverse range of chemical transformations. This technical guide provides an in-depth overview of the commercial availability of this compound, its key chemical properties, and its applications in synthetic chemistry, with a particular focus on its role in drug discovery and development.

Commercial Availability and Suppliers

This compound is readily available from a multitude of chemical suppliers worldwide, catering to both research and bulk-scale requirements. Purity levels typically exceed 98%, with higher purities available for more demanding applications.

| Supplier | Purity | Available Quantities |

| Thermo Fisher Scientific | ≥98%, 99+% | 25 g, 100 g, 500 g |

| Sigma-Aldrich (Merck) | ≥98% | 25 g, 100 g, 500 g |

| TCI Chemicals | >98.0% | 25 g, 100 g, 500 g |

| Chem-Impex | ≥99.5% (GC) | 25 g, 100 g, 500 g |

| Alfa Aesar | 98+% | 25 g, 100 g |

| VWR | Not Specified | 100 g, 500 g |

| s d fine-chem limited | Min. 98.0% (GC) | 100 ml |

| Spectrum Chemical | Min. 99% | 25 g, 100 g |

This list is not exhaustive, and numerous other regional and specialized suppliers offer this compound. Pricing can vary based on purity, quantity, and supplier. It is advisable to request quotes from multiple vendors for bulk orders.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| CAS Number | 2398-37-0 | [1][2] |

| Molecular Formula | C₇H₇BrO | [1][3] |

| Molecular Weight | 187.03 g/mol | [4] |

| Appearance | Clear, colorless to pale yellow liquid | [3][5] |

| Boiling Point | 210-211 °C (lit.) | [4] |

| Density | 1.477 g/mL at 25 °C (lit.) | [4] |

| Refractive Index (n20/D) | 1.563 (lit.) | [4] |

| Solubility | Soluble in organic solvents such as ethanol, ether, methanol, benzene, hexane, toluene, and dichloromethane. Practically insoluble in water. | [6] |

| Flash Point | 93 °C | [1] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | [6] |

A Certificate of Analysis (CoA) from a supplier will provide lot-specific data on purity and other quality control parameters. A representative CoA from Thermo Fisher Scientific for a 99+% grade product indicates a clear, very slightly yellow liquid with a refractive index of 1.5640 at 20°C, consistent with established specifications.[1]

Experimental Protocols

This compound is a key starting material for various synthetic transformations, most notably Grignard reactions and Suzuki-Miyaura cross-coupling reactions.

Grignard Reaction: Synthesis of Tramadol

A prominent application of this compound is in the synthesis of the analgesic drug Tramadol. The key step involves the formation of a Grignard reagent from this compound, which then reacts with 2-(dimethylaminomethyl)cyclohexanone.

Methodology:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.1 eq) are suspended in anhydrous tetrahydrofuran (THF). A small crystal of iodine can be added to initiate the reaction. A solution of this compound (1.0 eq) in anhydrous THF is added dropwise to the magnesium suspension. The reaction mixture is gently heated to initiate the formation of the Grignard reagent, which is evidenced by the disappearance of the iodine color and gentle refluxing. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[6][7]

-

Reaction with the Aminoketone: The Grignard reagent solution is cooled to 0 °C. A solution of 2-(dimethylaminomethyl)cyclohexanone (0.9 eq) in anhydrous THF is added dropwise to the Grignard reagent. The reaction mixture is stirred at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or crystallization to yield Tramadol.[8]

Suzuki-Miyaura Cross-Coupling Reaction

This compound can be readily coupled with various boronic acids to form biaryl compounds, which are common scaffolds in pharmaceuticals and materials science.

Methodology:

-

Reaction Setup: To a round-bottom flask are added this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as potassium carbonate (2.0 eq).

-

Solvent and Reaction Conditions: A suitable solvent system, such as a mixture of toluene and water (e.g., 4:1), is added to the flask. The mixture is degassed by bubbling with nitrogen or argon for 15-20 minutes. The reaction mixture is then heated to reflux (typically 80-100 °C) and stirred vigorously for several hours until the starting material is consumed (monitored by TLC or GC).

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The resulting crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.

Applications in Drug Discovery and Development

The reactivity of this compound at both the bromine and methoxy positions makes it a valuable precursor for the synthesis of complex molecules with potential biological activity. Beyond its established role in the synthesis of Tramadol, derivatives of this compound are explored in various therapeutic areas, including oncology.

The general workflow for utilizing this compound in a drug discovery program is outlined below.

Hypothetical Targeting of a Cancer Signaling Pathway

Derivatives of this compound can be designed to interact with specific molecular targets within cancer cells. For instance, a biaryl compound synthesized via a Suzuki coupling could be further functionalized to inhibit a protein kinase involved in a cancer-promoting signaling pathway, such as the PI3K/AKT pathway.

The following diagram illustrates a hypothetical mechanism where a this compound derivative could inhibit the PI3K/AKT signaling cascade, a pathway frequently dysregulated in cancer.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. rose-hulman.edu [rose-hulman.edu]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound = 98 2398-37-0 [sigmaaldrich.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. WO1999003820A1 - Tramadol, salts thereof and process for their preparation - Google Patents [patents.google.com]

- 7. US6469213B1 - Tramadol, salts thereof and process for their preparation - Google Patents [patents.google.com]

- 8. nioch.nsc.ru [nioch.nsc.ru]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 3-Bromoanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a highly versatile and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. This reaction is of paramount importance in the synthesis of biaryls, a structural motif frequently found in pharmaceuticals, natural products, and advanced materials. This document provides a detailed protocol for the Suzuki coupling of 3-bromoanisole with phenylboronic acid as a model reaction, which is a key transformation for the synthesis of 3-methoxybiphenyl and its derivatives. These products serve as crucial intermediates in the development of new chemical entities in the pharmaceutical and agrochemical industries.

The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid in the presence of a base, and concluding with reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.[1]

Reaction Scheme

Experimental Protocols

This section outlines a general laboratory procedure for the Suzuki coupling of this compound with phenylboronic acid. The protocol is based on established methodologies for similar aryl bromides.[2]

Materials and Reagents

-

This compound (1.0 equiv.)

-

Phenylboronic acid (1.2 equiv.)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv.)

-

Triphenylphosphine (PPh₃) (0.04 equiv.)

-

Potassium carbonate (K₂CO₃) (2.0 equiv.)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Celite

Equipment

-

Round-bottom flask or reaction tube

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Flash chromatography system

Procedure

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), palladium(II) acetate (0.02 equiv.), triphenylphosphine (0.04 equiv.), and potassium carbonate (2.0 equiv.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Under a positive pressure of the inert gas, add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio). The reaction concentration is generally set between 0.1 M and 0.5 M with respect to the limiting reagent (this compound).

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[3] Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-24 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent through a pad of Celite and wash the pad with ethyl acetate.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-methoxybiphenyl.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the Suzuki coupling of aryl bromides, including those analogous to this compound.

Table 1: Reaction Parameters for Suzuki Coupling of Aryl Bromides

| Parameter | Typical Range/Value | Notes |

| Aryl Bromide | This compound | Electron-donating group at the meta position. |

| Boronic Acid | Phenylboronic Acid | 1.1 - 1.5 equivalents are commonly used. |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | Catalyst loading typically ranges from 0.5 to 5 mol%.[4] |

| Ligand | PPh₃, SPhos, XPhos | Often used with Pd(OAc)₂ or Pd₂(dba)₃. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | 2.0 - 3.0 equivalents are generally sufficient. |

| Solvent System | Dioxane/Water, Toluene/Water, THF/Water | A ratio of 4:1 to 10:1 (organic:aqueous) is common.[4] |

| Temperature | 80 - 110 °C | Reaction temperature can be optimized for specific substrates. |

| Reaction Time | 2 - 24 hours | Monitored by TLC or GC-MS for completion. |

Table 2: Representative Yields for Suzuki Coupling of Bromoanisole Isomers

| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2-Bromoanisole | Phenylboronic acid | PdCl₂(dppf) (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 95 |

| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ | H₂O | 70 | 1 | 94 |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 16 | ~90 (estimated) |

Yields are for isolated products and can vary based on specific reaction conditions and scale.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow for Suzuki Coupling

The diagram below outlines the logical workflow for performing the Suzuki coupling reaction of this compound.

References

Application Notes and Protocols: Formation of 3-Methoxyphenylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation of the Grignard reagent, 3-methoxyphenylmagnesium bromide, from 3-bromoanisole. This reagent is a valuable nucleophilic intermediate in organic synthesis, widely utilized in the formation of carbon-carbon bonds for the development of complex molecules, including active pharmaceutical ingredients.

Introduction

Grignard reagents, organomagnesium halides, are powerful tools in synthetic organic chemistry. The formation of 3-methoxyphenylmagnesium bromide involves the reaction of this compound with magnesium metal in an anhydrous ether solvent. The resulting organometallic compound is a potent nucleophile and a strong base, necessitating careful handling under inert and anhydrous conditions to prevent decomposition and ensure optimal reactivity in subsequent synthetic steps.

Key considerations for a successful Grignard reagent formation include the purity of the reagents, the dryness of the glassware and solvent, and the method of reaction initiation. This document outlines standard laboratory procedures, safety precautions, and the influence of reaction parameters on the yield and purity of the desired Grignard reagent.

Safety Precautions

Working with Grignard reagents requires strict adherence to safety protocols due to their inherent reactivity and the hazardous nature of the chemicals involved.

-

This compound: Avoid contact with skin and eyes. Do not inhale vapors. It is harmful to aquatic life with long-lasting effects.[1] Handle in a well-ventilated fume hood.

-

Magnesium Turnings: Magnesium is a flammable solid. Keep away from open flames and sources of ignition.

-

Anhydrous Solvents (Diethyl Ether, THF): Both are extremely flammable and volatile.[2] Diethyl ether has a very low flash point. Work exclusively in a fume hood and ensure there are no ignition sources nearby. Anhydrous ethers can form explosive peroxides upon storage and exposure to air; use freshly opened containers or test for peroxides before use.

-

Grignard Reagent (3-Methoxyphenylmagnesium bromide): This reagent is highly reactive, corrosive, and moisture-sensitive. It can cause severe burns upon contact.[2] Always wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves.[1][3][4][5]

-

Reaction Quenching: The quenching of a Grignard reaction with aqueous solutions is highly exothermic. Perform this step slowly and with adequate cooling (e.g., in an ice bath).

Experimental Protocols

Protocol 1: Standard Preparation of 3-Methoxyphenylmagnesium Bromide in Tetrahydrofuran (THF)

This protocol describes a standard lab-scale synthesis of 3-methoxyphenylmagnesium bromide.

Materials:

-

This compound (1.0 eq)

-

Magnesium turnings (1.1 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (catalytic amount)

-

Nitrogen or Argon gas supply

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Apparatus Setup: Assemble the three-necked flask with a magnetic stir bar, a reflux condenser with a drying tube (containing calcium chloride or silica gel) or a nitrogen/argon inlet, and a dropping funnel. Flame-dry all glassware under a stream of inert gas or oven-dry at >120°C for several hours and allow to cool to room temperature under an inert atmosphere.[2][6]

-

Magnesium Activation: Place the magnesium turnings and a single crystal of iodine into the reaction flask.[2] The iodine helps to activate the magnesium surface by removing the passivating magnesium oxide layer.[7]

-

Initial Reagent Addition: Add a small portion of the anhydrous THF to the flask to cover the magnesium turnings.

-

Preparation of Aryl Halide Solution: In the dropping funnel, prepare a solution of this compound in anhydrous THF.

-

Reaction Initiation: Add a small amount (approx. 10%) of the this compound solution to the magnesium suspension. The reaction is typically initiated by gentle warming with a heating mantle or a heat gun. The disappearance of the iodine color and the appearance of a cloudy/gray solution and gentle refluxing of the solvent indicate that the reaction has started.[2][8] If the reaction does not initiate, crush the magnesium turnings gently with a dry glass rod.

-

Grignard Reagent Formation: Once the reaction is initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and the addition rate should be controlled to prevent overheating.[8] An ice bath can be used to moderate the reaction if necessary.

-

Completion of Reaction: After the addition is complete, continue to stir the mixture and gently reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting solution of 3-methoxyphenylmagnesium bromide should be a cloudy gray or brownish color.

-

Use in Subsequent Steps: The Grignard reagent is typically used immediately in the next synthetic step without isolation. The concentration can be estimated based on the initial amount of this compound, or more accurately determined by titration.

Protocol 2: Alternative Preparation using Knochel's Method (Halogen-Magnesium Exchange)

This method avoids the use of magnesium metal directly and can sometimes provide better yields with fewer byproducts.[9][10]

Materials:

-

This compound (1.0 eq)

-

Isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) solution (1.1 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Nitrogen or Argon gas supply

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer and stir bar

-

Syringes for liquid transfer

Procedure:

-

Apparatus Setup: Use a flame- or oven-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere of nitrogen or argon.

-

Reagent Addition: To the flask, add the solution of i-PrMgCl·LiCl in anhydrous THF.

-

Halogen-Magnesium Exchange: Add the this compound to the stirred solution of i-PrMgCl·LiCl at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for several hours (e.g., 8 hours) to allow for the halogen-magnesium exchange to occur, forming 3-methoxyphenylmagnesium bromide.[9]

-

Use in Subsequent Steps: The resulting Grignard reagent solution is ready for use in the next synthetic step. This method often results in a cleaner reaction with minimal Wurtz coupling byproducts.[9][10]

Data Presentation

The choice of solvent can significantly impact the yield of the Grignard reagent and the formation of byproducts. The following table summarizes the yield of the product from the reaction of 3-methoxyphenylmagnesium bromide (formed in situ) with 2-butanone in various solvents.

| Solvent | Initiator | Temperature (°C) | Yield (%) | Reference |

| Diethyl Ether (Et₂O) | Iodine | 45 | 85 | [9] |

| Tetrahydrofuran (THF) | Iodine | 45 | 88 | [9] |

| 2-Methyltetrahydrofuran (2-MeTHF) | Iodine | 45 | 90 | [9] |

| Cyclopentyl methyl ether (CPME) | Iodine | 60 | No Reaction | [9] |

| Diethyl methane (DEM) | Iodine | 60 | No Reaction | [9] |

| Toluene | Iodine | 60 | No Reaction | [9] |

| Diglyme | Iodine | 60 | No Reaction | [9] |

Note: The yields reported are for the subsequent reaction product, which is indicative of the successful formation of the Grignard reagent. Ethereal solvents like diethyl ether, THF, and 2-MeTHF are clearly superior for this reaction.[9]

Applications of 3-Methoxyphenylmagnesium Bromide

3-Methoxyphenylmagnesium bromide is a versatile reagent used in the synthesis of a variety of organic compounds. Some notable applications include:

-

Synthesis of Substituted Aromatics: It can be coupled with other aryl halides in the presence of a suitable catalyst to form biaryl compounds.

-

Addition to Carbonyls: It readily reacts with aldehydes, ketones, and esters to form secondary and tertiary alcohols, respectively. For instance, its reaction with 2-chlorocyclohexanone yields 2-(3-methoxyphenyl)cyclohexanone.[11]

-

Synthesis of Pharmaceutical Intermediates: This Grignard reagent is a key building block in the synthesis of various drug molecules. For example, it is used in the synthesis of Tramadol.[12]

Visualizations

Experimental Workflow for Grignard Reagent Formation

Caption: Experimental workflow for the synthesis of 3-methoxyphenylmagnesium bromide.

Logical Relationship of Grignard Reagent Formation

Caption: Logical relationship of reactants and conditions for Grignard reagent formation.

References

- 1. echemi.com [echemi.com]

- 2. bohr.winthrop.edu [bohr.winthrop.edu]

- 3. fishersci.com [fishersci.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. chemdmart.com [chemdmart.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. chm.uri.edu [chm.uri.edu]

- 9. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. METHOXYPHENYLMAGNESIUM [sdfine.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for the Heck Reaction of 3-Bromoanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes. This powerful carbon-carbon bond-forming reaction has wide-ranging applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. 3-Bromoanisole, a readily available aryl bromide, is a common building block in organic synthesis. Its coupling with various acrylates via the Heck reaction provides access to valuable 3-methoxycinnamate esters, which are precursors to a variety of more complex molecules.

This document provides detailed application notes and experimental protocols for the Heck reaction of this compound with different acrylate esters. It summarizes key reaction parameters, catalyst systems, and expected outcomes to guide researchers in successfully employing this transformation.

Reaction Scheme

The general scheme for the Heck reaction of this compound with an acrylate ester is as follows:

Key Reaction Parameters and Optimization

The success and efficiency of the Heck reaction with this compound, a moderately deactivated aryl bromide, are highly dependent on the careful selection of several key parameters:

-

Catalyst System: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective catalyst precursor. Other palladium sources such as palladium(II) chloride (PdCl₂) and palladium on carbon (Pd/C) can also be employed, though they may exhibit different activity levels and require different reaction conditions.[1] For challenging couplings or to improve efficiency, the use of phosphine ligands (e.g., triphenylphosphine (PPh₃), tri(o-tolyl)phosphine (P(o-tol)₃)) or N-heterocyclic carbene (NHC) ligands is often beneficial. Ligandless conditions, which offer simplicity and lower cost, have also been successfully applied.

-

Base: A base is required to neutralize the hydrogen halide (HBr) generated during the catalytic cycle. Common choices include inorganic bases like sodium bicarbonate (NaHCO₃), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc), as well as organic amine bases such as triethylamine (Et₃N). The choice of base can influence reaction rates and yields.

-

Solvent: High-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP) are frequently used to ensure the solubility of the reactants and catalyst at the required reaction temperatures. Ionic liquids have also emerged as green and recyclable solvent alternatives.[1]

-

Temperature: As this compound is a deactivated aryl bromide, elevated temperatures, typically in the range of 80°C to 180°C, are necessary to drive the reaction to completion.[1]

-

Additives: In some cases, additives like phase-transfer catalysts (e.g., tetrabutylammonium bromide - TBAB) can be beneficial, particularly in ligandless systems or when using aqueous media.

Data Presentation: Comparison of Heck Reaction Conditions for Bromoanisole

The following table summarizes various reported conditions for the Heck reaction of bromoanisole with different acrylates, providing a comparative overview of catalyst systems, reaction parameters, and reported yields.

| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Bromoanisole | 2-Ethylhexylacrylate | 1 mol% Pd(OAc)₂, 2 mol% N-phenyl urea | NaHCO₃ | N-methyl-N-butyl morpholinium tetrafluoroborate (Ionic Liquid) | 180 | 12 | 74 | [1] |

| 4-Bromoanisole | n-Butyl Acrylate | Pd(OAc)₂ (unspecified loading) | K₂CO₃ | DMF | 120 | - | High | ResearchGate |

| Bromoarenes | n-Butyl Acrylate | 0.5 mol% Pd(dba)₂, 0.5 mol% Phosphine-Imidazolium Salt | Cs₂CO₃ | DMAc | 120 | < 3 | High | [2] |

| Aryl Bromides | Styrene | 1 mol% Pd(OAc)₂, 2 mol% Tetrahydropyrimidinium Salt | K₂CO₃ | DMF/H₂O (1:1) | 80 | 4 | Good | PMC |

Experimental Protocols

Protocol 1: Heck Reaction of Bromoanisole with 2-Ethylhexylacrylate in an Ionic Liquid[1]

This protocol details a phosphine-ligand-free approach utilizing an ionic liquid as a recyclable solvent.

Materials:

-

Bromoanisole (e.g., 0.5 g, ~2.7 mmol)

-

2-Ethylhexylacrylate (e.g., 0.73 g, ~4.0 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (e.g., 0.006 g, ~0.027 mmol, 1 mol%)

-

N-phenyl urea (e.g., 0.007 g, ~0.054 mmol, 2 mol%)

-

Sodium bicarbonate (NaHCO₃) (e.g., 0.336 g, ~4.0 mmol)

-

N-methyl-N-butyl morpholinium tetrafluoroborate (Ionic Liquid) (e.g., 2 g)

-

Toluene

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

To a 25 mL round-bottom flask equipped with a reflux condenser, add the ionic liquid (2 g), bromoanisole (0.5 g), and 2-ethylhexylacrylate (0.73 g).

-

Add palladium(II) acetate (0.006 g), N-phenyl urea (0.007 g), and sodium bicarbonate (0.336 g) to the flask.

-

Heat the reaction mixture to 180°C with stirring.

-

Maintain the reaction at 180°C for 12 hours. Monitor the reaction progress by TLC or GC-MS if desired.

-

After completion, cool the reaction mixture to room temperature.

-

Extract the product from the ionic liquid with hot toluene (3 x 10 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (e.g., using a mixture of ethyl acetate and hexanes as the eluent) to obtain the pure 2-ethylhexyl 3-methoxycinnamate.

Protocol 2: General Procedure for Phosphine-Ligated Heck Reaction of this compound with an Acrylate Ester

This protocol provides a general starting point that can be adapted for various acrylate esters and phosphine ligands.

Materials:

-

This compound (1.0 equiv)

-

Acrylate ester (e.g., methyl acrylate, ethyl acrylate, n-butyl acrylate) (1.2 - 1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.01 - 0.05 equiv, 1-5 mol%)

-

Triphenylphosphine (PPh₃) (0.02 - 0.10 equiv, 2-10 mol%)

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 equiv)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound, palladium(II) acetate, and triphenylphosphine.

-

Add anhydrous DMF to achieve a concentration of approximately 0.1 - 0.5 M with respect to the this compound.

-

Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.

-

Add the base (potassium carbonate or triethylamine) followed by the acrylate ester.

-

Heat the reaction mixture to a temperature between 100°C and 140°C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-24 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 3-methoxycinnamate ester.

Mandatory Visualizations

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Caption: General experimental workflow for the Heck reaction.

References

Application Notes and Protocols: The Utility of 3-Bromoanisole in the Synthesis of Pharmaceutical Intermediates

Introduction

3-Bromoanisole, also known as m-bromoanisole or 1-Bromo-3-methoxybenzene, is a versatile and crucial building block in the field of organic and medicinal chemistry.[1][2] Its unique electronic and structural properties, conferred by the presence of a bromine atom and a methoxy group on the benzene ring, make it an ideal starting material for the synthesis of a wide array of complex molecules.[1] In the pharmaceutical industry, this compound serves as a key intermediate in the development of various therapeutic agents, including analgesics, anti-inflammatory drugs, and selective estrogen receptor modulators (SERMs).[3][4][5] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of significant pharmaceutical intermediates, focusing on common and powerful synthetic transformations such as Grignard reactions and palladium-catalyzed cross-coupling reactions.

Key Applications in Pharmaceutical Synthesis

This compound is instrumental in constructing the core scaffolds of several important drugs. Its reactivity allows for the strategic introduction of various functional groups through well-established synthetic methodologies.

Synthesis of Tramadol Intermediate via Grignard Reaction

This compound is a critical precursor for the synthesis of the analgesic drug Tramadol.[3][6] The synthesis involves the formation of a Grignard reagent from this compound, which then reacts with a suitable Mannich base.[7]

Reaction Scheme:

-

Step 1: Grignard Reagent Formation: this compound reacts with magnesium metal in an aprotic solvent like Tetrahydrofuran (THF) to form 3-methoxyphenylmagnesium bromide.

-

Step 2: Nucleophilic Addition: The Grignard reagent undergoes a nucleophilic attack on a Mannich base, (dimethylamino)methyl-cyclohexanone, to form the Tramadol backbone.

Experimental Protocol: Synthesis of Tramadol Precursor

Materials:

-

This compound (1.0 eq)

-

Magnesium turnings (1.2 eq)

-

Iodine (a single crystal for initiation)

-

Anhydrous Tetrahydrofuran (THF)

-

(Dimethylamino)methyl-cyclohexanone hydrochloride (0.9 eq)

-

Aqueous solution of ammonium chloride (NH₄Cl)

-

Diethyl ether

Procedure:

-

Grignard Reagent Preparation:

-

Add magnesium turnings and a crystal of iodine to a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).

-

Add a small portion of anhydrous THF.

-

Slowly add a solution of this compound in anhydrous THF to the flask. The reaction is initiated by gentle heating or sonication.

-

Once the reaction starts (indicated by a color change and gentle reflux), add the remaining this compound solution dropwise to maintain a steady reflux.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium is consumed.

-

-

Reaction with Mannich Base:

-

In a separate flask, dissolve the Mannich base hydrochloride in water and neutralize with a suitable base (e.g., NaOH) to free the amine. Extract the free base into an organic solvent like diethyl ether and dry the solution.

-

Cool the Grignard reagent to 0 °C in an ice bath.

-